molecular formula C7H11NO2 B3247044 rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis CAS No. 1807895-98-2

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

Cat. No.: B3247044
CAS No.: 1807895-98-2
M. Wt: 141.17 g/mol
InChI Key: YWXONHAIDJVGKV-PHDIDXHHSA-N
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Description

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis is a bicyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes a series of reactions including hydrogenation and cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can involve binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one hydrochloride
  • rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
  • rac-(3aR,7aR)-3,3-Dimethyl-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride

Uniqueness

rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

1807895-98-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3aR,7aR)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1

InChI Key

YWXONHAIDJVGKV-PHDIDXHHSA-N

SMILES

C1CNC(=O)C2C1OCC2

Isomeric SMILES

C1CNC(=O)[C@H]2[C@@H]1OCC2

Canonical SMILES

C1CNC(=O)C2C1OCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Reactant of Route 2
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Reactant of Route 3
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Reactant of Route 4
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Reactant of Route 5
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Reactant of Route 6
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis

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